Cas no 107564-21-6 (2,7-Phenazinediamine,3,8-dimethyl-)
107564-21-6 structure
Product Name:2,7-Phenazinediamine,3,8-dimethyl-
Numero CAS:107564-21-6
MF:C14H14N4
MW:238.28776216507
CID:160378
PubChem ID:129906
Update Time:2025-04-19
2,7-Phenazinediamine,3,8-dimethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,7-Phenazinediamine,3,8-dimethyl-
- 2,7-diamino-3,8-dimethylphenazine
- 3,8-dimethylphenazine-2,7-diamine
- 2,7-Phenazinediamine, 3,8-dimethyl- (9CI)
- Phenazine, 2,7-diamino-3,8-dimethyl-
- 2,7-Phenazinediamine, 3,8-dimethyl-
- DTXSID70148089
- 107564-21-6
- DIAMINO-3,8-DIMETHYLPHENAZINE, 2,7-
- 772XSE2NHP
- UNII-772XSE2NHP
-
- Inchi: 1S/C14H14N4/c1-7-3-11-13(5-9(7)15)18-12-4-8(2)10(16)6-14(12)17-11/h3-6H,15-16H2,1-2H3
- Chiave InChI: OXNAWKYXPZLOSA-UHFFFAOYSA-N
- Sorrisi: N1C2C=C(C(C)=CC=2N=C2C=C(C(C)=CC=12)N)N
Proprietà calcolate
- Massa esatta: 238.12202
- Massa monoisotopica: 238.121846
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 18
- Conta legami ruotabili: 0
- Complessità: 278
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 8
- XLogP3: 2
- Superficie polare topologica: 77.8
Proprietà sperimentali
- Densità: 1.1781 (rough estimate)
- Punto di ebollizione: 370.89°C (rough estimate)
- Punto di infiammabilità: 302.3°C
- Indice di rifrazione: 1.6000 (estimate)
- PSA: 77.82
- LogP: 3.72660
2,7-Phenazinediamine,3,8-dimethyl- Informazioni sulla sicurezza
- Termine di sicurezza:x."> Mutation data reported. When heated to decomposition it emits toxic vapors of NOx.
2,7-Phenazinediamine,3,8-dimethyl- Letteratura correlata
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
107564-21-6 (2,7-Phenazinediamine,3,8-dimethyl-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso